![molecular formula C20H22ClN3O4S B2913620 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 1797172-17-8](/img/structure/B2913620.png)
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide” is a complex organic compound. It is related to a class of compounds based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine . These compounds have been identified as a new class of G-protein-coupled receptor kinase 2 and 5 inhibitors .
Synthesis Analysis
The synthesis of such compounds is a complex process. A related compound, 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, was identified as a novel hit by a high throughput screening campaign . Structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl displayed potent inhibitory activities .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research has focused on the synthesis and structural characterization of compounds similar to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide, exploring their potential as small molecular antagonists in targeting preparations for the prevention of human HIV-1 infection. For instance, Cheng De-ju (2015) synthesized a related compound showing potential for drug development Cheng De-ju, 2015.
Antitumor Activity
The antitumor activity of sulfonamide derivatives, including those structurally related to this compound, has been a subject of investigation. Abbassi et al. (2014) evaluated new N‐[6‐indazolyl]arylsulfonamides for their antiproliferative and apoptotic activities against human tumor cell lines, revealing significant activity Abbassi et al., 2014.
Corrosion Inhibition
The application of piperidine derivatives, akin to this compound, in corrosion inhibition has been studied. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of similar compounds on the corrosion of iron, providing insights into their potential as corrosion inhibitors Kaya et al., 2016.
Pharmacological and Structural Investigations
Tomasz Pawlak and colleagues (2021) undertook a structural investigation of AND-1184, a compound with similarities to this compound, revealing its potential as an API for dementia treatment. Their research provided valuable structural and solid-state NMR characterizations Pawlak et al., 2021.
Wirkmechanismus
Target of Action
The primary targets of this compound are G-protein-coupled receptor kinase-2 and -5 (GRK-2 and -5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and -5, by inhibiting their activity .
Biochemical Pathways
The inhibition of GRK-2 and -5 affects several biochemical pathways. These kinases are involved in the regulation of G-protein-coupled receptors (GPCRs), which play a crucial role in many cellular processes, including signal transduction . By inhibiting GRK-2 and -5, the compound can potentially disrupt GPCR signaling, leading to downstream effects on various cellular functions .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific cellular context and the status of GPCR signaling in the cells. In general, inhibition of GRK-2 and -5 could lead to altered GPCR signaling, which could have various effects on cellular function .
Zukünftige Richtungen
The future research directions for this compound could include further exploration of its potential as an inhibitor of G-protein-coupled receptor kinase 2 and 5 . This could involve more detailed studies of its mechanism of action, as well as preclinical and clinical trials to evaluate its therapeutic potential.
Biochemische Analyse
Biochemical Properties
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide plays a crucial role in several biochemical reactions. It interacts with enzymes such as G-protein-coupled receptor kinases (GRKs), particularly GRK2 and GRK5 . These interactions are significant as GRKs are involved in the regulation of receptor signaling pathways. The compound’s binding to these enzymes can modulate their activity, influencing various downstream signaling processes. Additionally, it has been observed to interact with proteins involved in cell cycle regulation and apoptosis, highlighting its potential in cancer research .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of GRKs, which in turn affects receptor desensitization and internalization . This compound also impacts gene expression by altering the transcriptional activity of genes involved in cell proliferation and apoptosis. In cancer cells, it has been shown to induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of GRKs, inhibiting their kinase activity and preventing the phosphorylation of target receptors . This inhibition leads to altered receptor signaling and downstream effects on cellular functions. Additionally, the compound can activate or inhibit other enzymes involved in metabolic pathways, further influencing cellular processes. Changes in gene expression are mediated through its interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells. Its efficacy may decrease over time due to degradation or metabolic inactivation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively modulates receptor signaling and induces apoptosis in cancer cells without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold can lead to toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . These interactions can affect the compound’s metabolic stability and the formation of active or inactive metabolites. The compound’s influence on metabolic flux and metabolite levels can also impact cellular energy balance and biosynthetic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution can affect its bioavailability and efficacy, with accumulation in target tissues enhancing its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the nucleus allows it to interact with transcription factors and influence gene expression. Similarly, its presence in the cytoplasm enables it to modulate signaling pathways and metabolic processes.
Eigenschaften
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-5-chloro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S/c1-27-18-7-6-15(21)12-19(18)29(25,26)22-13-14-8-10-24(11-9-14)20-23-16-4-2-3-5-17(16)28-20/h2-7,12,14,22H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIGZRZOCWSPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]acetic acid](/img/structure/B2913539.png)
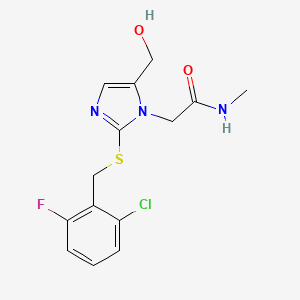

![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2913545.png)
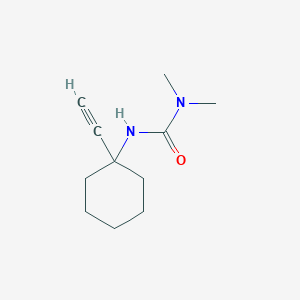
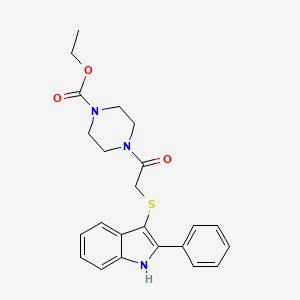
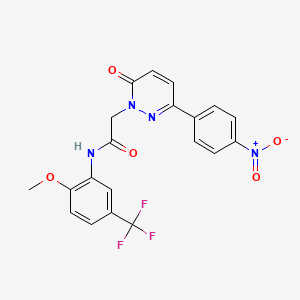

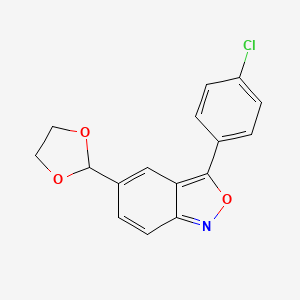
![4-{4-[(Pyrrolidin-1-yl)methyl]phenyl}piperidine dihydrochloride](/img/structure/B2913555.png)
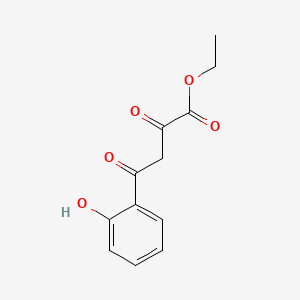
![3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2913558.png)
![N-1,3-benzodioxol-5-yl-N-(4-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2913559.png)